molecular formula C9H13N3O2 B2863165 6-ethoxy-N-ethylpyridazine-3-carboxamide CAS No. 1705517-61-8

6-ethoxy-N-ethylpyridazine-3-carboxamide

Cat. No.: B2863165
CAS No.: 1705517-61-8
M. Wt: 195.222
InChI Key: NCMISMDDVZWPTL-UHFFFAOYSA-N
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Description

This compound is characterized by its pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-ethylpyridazine-3-carboxamide typically involves the reaction of pyridazine derivatives with ethylating and ethoxylating agents. One common method involves the reaction of pyridazine-3-carboxylic acid with ethyl iodide and sodium ethoxide under reflux conditions. The reaction proceeds through the formation of an intermediate ester, which is then converted to the desired carboxamide by treatment with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-ethylpyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other functional groups.

    Substitution: The ethoxy and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-ethylpyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

6-ethoxy-N-ethylpyridazine-3-carboxamide can be compared with other similar compounds, such as:

    Pyridazine-3-carboxamide: Lacks the ethoxy and ethyl groups, resulting in different chemical properties and applications.

  • **6-methoxy

Properties

IUPAC Name

6-ethoxy-N-ethylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-3-10-9(13)7-5-6-8(12-11-7)14-4-2/h5-6H,3-4H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMISMDDVZWPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NN=C(C=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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